2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindoline derivatives, which are characterized by a bicyclic structure containing a nitrogen atom. The presence of both an isoindoline core and an acetamide group contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine. The resulting isoindoline intermediate is then subjected to acylation reactions to introduce the acetamide group.
Cyclization Reaction: Phthalic anhydride reacts with an amine (e.g., ethylamine) under reflux conditions to form the isoindoline core.
Acylation Reaction: The isoindoline intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline core can mimic certain natural substrates, allowing it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-pyridinylmethyl)acetamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)-3-phenylpropanamide
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and 2-methylphenyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-20(16-11-7-4-8-13(16)2)17(22)12-21-18(23)14-9-5-6-10-15(14)19(21)24/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRIABHXDUVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976570 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-65-2 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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